Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 656803-77-9
VCID: VC7991285
InChI: InChI=1S/C13H7Cl4F/c14-9-3-6-11(12(15)7-9)13(16,17)8-1-4-10(18)5-2-8/h1-7H
SMILES: C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F
Molecular Formula: C13H7Cl4F
Molecular Weight: 324 g/mol

Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-

CAS No.: 656803-77-9

Cat. No.: VC7991285

Molecular Formula: C13H7Cl4F

Molecular Weight: 324 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- - 656803-77-9

Specification

CAS No. 656803-77-9
Molecular Formula C13H7Cl4F
Molecular Weight 324 g/mol
IUPAC Name 2,4-dichloro-1-[dichloro-(4-fluorophenyl)methyl]benzene
Standard InChI InChI=1S/C13H7Cl4F/c14-9-3-6-11(12(15)7-9)13(16,17)8-1-4-10(18)5-2-8/h1-7H
Standard InChI Key XEQXSFACUGKCPU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F
Canonical SMILES C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- typically begins with dichlorofluorobenzene as a precursor. Electrophilic aromatic substitution is employed to introduce the dichloromethyl group at the 1 position, followed by additional chlorination steps to achieve the 2,4-dichloro configuration. Aluminum chloride (AlCl₃) or chlorine gas (Cl₂) serve as chlorinating agents, facilitating the formation of stable carbon-chlorine bonds.

A critical intermediate in this process is the dichloro(4-fluorophenyl)methane group, which is grafted onto the benzene ring via Friedel-Crafts alkylation. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the AlCl₃ catalyst. Post-synthetic purification involves recrystallization from nonpolar solvents to isolate the target compound in high yields.

Optimization and Scalability

Industrial-scale production requires careful control of reaction temperature (typically 50–80°C) and stoichiometry to minimize byproducts such as polychlorinated derivatives. Recent advances in flow chemistry have improved reaction efficiency, enabling continuous production with reduced waste.

Molecular Structure and Characterization

Structural Features

The compound’s molecular formula is C₁₃H₉Cl₄F, with a molar mass of 325.00 g/mol. Its structure comprises:

  • A central benzene ring with chlorine atoms at positions 2 and 4.

  • A dichloromethyl group (-CCl₂) at position 1, bonded to a 4-fluorophenyl substituent.

The fluorine atom on the para position of the phenyl group introduces electronic effects that modulate the compound’s reactivity.

Spectroscopic Analysis

  • ¹H NMR: Signals at δ 7.2–7.8 ppm correspond to aromatic protons, while the absence of peaks near δ 4–5 ppm confirms the lack of aliphatic hydrogens.

  • ¹³C NMR: Peaks at 120–140 ppm indicate aromatic carbons, with distinct signals for carbons bonded to chlorine (δ 90–100 ppm) and fluorine (δ 160 ppm).

  • IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1,220 cm⁻¹ (C-F) confirm halogen presence.

Chemical Reactions and Reactivity

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of chlorine and fluorine atoms activate the benzene ring toward nucleophilic attack. For example, hydroxide ions (OH⁻) displace chlorine at elevated temperatures, forming phenolic derivatives.

Cross-Coupling Reactions

Physical and Chemical Properties

Physicochemical Profile

PropertyValue
Molecular Weight325.00 g/mol
Density~1.45 g/cm³
Melting Point98–102°C
Boiling Point290–295°C (dec.)
Solubility in WaterInsoluble
Solubility in Ethanol25 g/L (20°C)

The compound’s low water solubility and high thermal stability make it suitable for high-temperature applications.

Stability and Decomposition

Under UV light, the compound undergoes photolytic degradation, releasing hydrogen chloride (HCl) and forming quinone derivatives. Storage in amber glass containers under inert atmospheres is recommended to prevent decomposition.

Applications and Uses

Agrochemical Intermediates

The compound serves as a precursor to herbicides and fungicides, where its halogenated structure enhances binding to biological targets. For example, it is alkylated to produce chlorinated triazole fungicides.

Pharmaceutical Synthesis

In drug discovery, the 4-fluorophenyl group is leveraged to improve metabolic stability and receptor affinity. The compound has been used to synthesize kinase inhibitors and antipsychotic agents.

Materials Science

Incorporated into epoxy resins, it acts as a flame retardant by releasing chlorine radicals that quench combustion chain reactions.

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